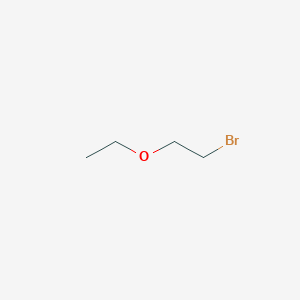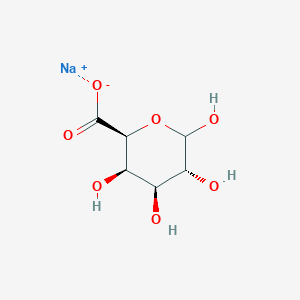
2-Bromoethyl ethyl ether
Descripción general
Descripción
2-Bromoethyl ethyl ether, commonly referred to as BEE, is an organic compound that has a variety of uses in scientific research. It is a colorless, volatile liquid with a sweet odor. BEE is a versatile reagent that can be used in a variety of synthetic methods, and has been extensively studied for its potential applications in medicinal and biological research.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Éter etílico de 2-bromoetilo: se utiliza ampliamente en la síntesis orgánica como precursor para diversas reacciones químicas. Su capacidad para actuar como agente alquilante lo hace valioso para introducir grupos etilo en las moléculas, lo que puede ser fundamental en la síntesis de compuestos orgánicos complejos .
Investigación farmacéutica
En la investigación farmacéutica, Éter etílico de 2-bromoetilo sirve como materia prima para la síntesis de diversas moléculas de fármacos. Su reactividad con diferentes nucleófilos permite la creación de diversos compuestos medicinales, incluidos posibles tratamientos para enfermedades .
Química de polímeros
Este compuesto juega un papel en la química de polímeros donde se utiliza para modificar las propiedades de los polímeros. Al incorporar Éter etílico de 2-bromoetilo en las cadenas de polímeros, los investigadores pueden alterar la hidrofobicidad, la flexibilidad y la durabilidad del material .
Química analítica
En la química analítica, Éter etílico de 2-bromoetilo se puede utilizar como estándar o reactivo en diversas técnicas analíticas. Sus propiedades bien definidas ayudan en la calibración de instrumentos y la validación de métodos analíticos .
Ciencia de materiales
Éter etílico de 2-bromoetilo: encuentra aplicaciones en la ciencia de materiales, particularmente en el desarrollo de nuevos materiales con propiedades específicas deseadas. Se puede utilizar para sintetizar compuestos novedosos que constituyen la base de materiales avanzados .
Investigación ambiental
La investigación ambiental utiliza Éter etílico de 2-bromoetilo para estudiar sus efectos en los ecosistemas y para desarrollar métodos para su uso y eliminación seguros. Comprender su comportamiento en el medio ambiente ayuda a evaluar su impacto y mitigar los riesgos potenciales .
Síntesis de macrociclos
El compuesto es fundamental en la síntesis de macrociclos, que son moléculas grandes con forma de anillo que tienen aplicaciones que van desde la catálisis hasta el desarrollo de nuevos agentes terapéuticos .
Sistemas redox activos
Éter etílico de 2-bromoetilo: se utiliza en la creación de sistemas redox activos, incluidos los sistemas unidos a tetrathiafulvaleno. Estos tienen implicaciones en el desarrollo de dispositivos electrónicos y fotónicos debido a sus propiedades únicas de transferencia de electrones .
Safety and Hazards
2-Bromoethyl ethyl ether is highly flammable . It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing its vapors or spray mist, avoid contact with skin, eyes, and clothing, and to use only in well-ventilated areas . In case of fire, CO2, dry chemical, or foam is recommended for extinction .
Mecanismo De Acción
Target of Action
2-Bromoethyl ethyl ether is an organobromine compound that is also an ether . It is primarily used as an organic synthesis intermediate It is known to have a significant impact on the respiratory system .
Mode of Action
It is known to be used in the synthesis of various compounds, indicating that it likely interacts with other molecules to form new compounds .
Biochemical Pathways
This compound is used in the synthesis of macroheterocycles including redox-active tetrathiafulvalene linked systems and polyoxaza cryptands
Pharmacokinetics
It is known to be a highly flammable liquid , which suggests that it may have significant volatility and could potentially be absorbed through inhalation.
Result of Action
It is known to cause irritation to the skin and eyes, and may have toxic effects if inhaled or absorbed through the skin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is a highly flammable liquid , and thus its storage and handling require specific precautions to prevent fire and explosion. It should be kept away from heat, sparks, open flames, and hot surfaces. It should also be used only in well-ventilated areas to prevent the accumulation of explosive concentrations of vapors .
Análisis Bioquímico
Biochemical Properties
Ethers such as 2-Bromoethyl ethyl ether can act as bases, forming salts with strong acids and addition complexes with Lewis acids .
Molecular Mechanism
Ethers may react violently with strong oxidizing agents
Temporal Effects in Laboratory Settings
It is known that ethers can have varying effects over time, depending on factors such as concentration, temperature, and the presence of other chemicals .
Propiedades
IUPAC Name |
1-bromo-2-ethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-2-6-4-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKTRPLXXWLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Record name | 2-BROMOETHYL ETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2655 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060464 | |
| Record name | Ethane, 1-bromo-2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromoethyl ethyl ether appears as a colorless liquid. Vapors are heavier than air., Colorless liquid; [CAMEO] | |
| Record name | 2-BROMOETHYL ETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2655 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromoethyl ethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
592-55-2 | |
| Record name | 2-BROMOETHYL ETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2655 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromoethyl ethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-ethoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoethyl ethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1-bromo-2-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1-bromo-2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethyl ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-2-ETHOXYETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK4DQ3EL7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions the "catalyst-free polymerization" of 2-ethynylpyridine using 2-bromoethyl ethyl ether. What is the role of this compound in this process?
A1: In this specific research [], this compound acts as an alkylating agent. It reacts with the nitrogen atom of 2-ethynylpyridine. This alkylation introduces a positive charge on the pyridine ring, leading to the formation of an ionic conjugated polymer. The reaction proceeds without the need for a metal catalyst, which is a significant advantage in terms of cost and environmental impact.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















